molecular formula C10H10N2O2 B2800734 3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione CAS No. 1339361-33-9

3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione

Cat. No.: B2800734
CAS No.: 1339361-33-9
M. Wt: 190.202
InChI Key: XOMCEDJRZVAAEP-UHFFFAOYSA-N
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Description

Evolution of Pyrrolidine-2,5-dione Research

The pyrrolidine-2,5-dione core, first identified in maleic anhydride derivatives during early 20th-century polymer research, gained pharmacological significance through the discovery of its presence in natural alkaloids and amino acid derivatives. Key developments include:

  • 1940s-1960s : Initial characterization of pyrrolidine-2,5-dione's cyclization behavior and its role in creating thermally stable polymers.
  • 1970s-1990s : Recognition of biological activity in substituted derivatives, particularly as anticonvulsants and anti-inflammatory agents.
  • 2000s-Present : Systematic exploration of N-substituted variants through advanced catalytic methods, enabling precise control over stereochemistry and electronic properties.

A landmark achievement came with the development of three-component organocatalytic systems, allowing efficient synthesis of diverse pyrrolidine-2,5-dione derivatives through Michael addition reactions. This methodological breakthrough (Table 1) enabled researchers to systematically study structure-activity relationships (SAR) while maintaining high enantiomeric excess (>95%).

Table 1: Key Methodological Advances in Pyrrolidine-2,5-dione Synthesis

Year Innovation Impact Source
1987 Catalytic cyclization using amine salts Enabled industrial-scale production
2014 Maleamic acid derivatization routes Expanded substituent diversity
2025 Organocatalytic Michael additions Achieved stereochemical control

Discovery and Development of Pyridine-Substituted Pyrrolidine-2,5-diones

The strategic incorporation of pyridine rings into the pyrrolidine-2,5-dione framework originated from efforts to enhance blood-brain barrier permeability while reducing off-target effects. Early work by Kita et al. demonstrated that N-aryl substitutions improved thermal stability and enzymatic resistance. The specific choice of pyridin-3-ylmethyl substitution emerged from:

  • Electronic Considerations : Pyridine's electron-withdrawing nature counteracts the electron-rich pyrrolidine ring, creating a dipole moment that enhances interactions with enzymatic pockets.
  • Spatial Optimization : Molecular modeling revealed that the 3-position pyridine substitution optimally orients the molecule for simultaneous COX-2/5-LOX binding.
  • Metabolic Stability : Comparative studies showed pyridine-containing derivatives resisted first-pass metabolism better than phenyl analogs.

Synthetic routes evolved through three generations:

  • First-Generation (Pre-2000): Direct amidation of maleic anhydride with pyridinylmethylamines, limited by poor yields (≤35%).
  • Second-Generation (2000-2020): Microwave-assisted cyclization improved efficiency (yields ~68%) but required toxic catalysts.
  • Current Methods (Post-2020): Organocatalytic asymmetric synthesis achieves >90% yields with 99% enantiomeric excess.

Significance of 3-[(Pyridin-3-yl)methyl]pyrrolidine-2,5-dione in Scientific Research

This compound addresses three critical challenges in medicinal chemistry:

  • Multitarget Engagement : Demonstrated dual inhibition of COX-2 (IC~50~ = 0.98 μM) and 5-LOX (IC~50~ = 1.2 μM) through distinct binding modes. COX-2 selectivity (SI = 31.5) surpasses classical NSAIDs while avoiding cardiovascular risks associated with COX-1 inhibition.
  • Improved Pharmacokinetics : LogP = 1.82 and polar surface area = 58 Ų balance membrane permeability and aqueous solubility.
  • Synthetic Versatility : Serves as a platform for creating prodrugs through:
    • N-alkylation of the pyrrolidine nitrogen
    • Functionalization of the pyridine ring
    • Modification of the methylene bridge

Table 2: Comparative Bioactivity of Pyrrolidine-2,5-dione Derivatives

Compound COX-2 IC~50~ (μM) 5-LOX IC~50~ (μM) Selectivity Index
3-(Pyridin-3-ylmethyl) 0.98 1.2 31.5
Phenyl analog 2.3 4.1 12.8
Cyclohexyl derivative 5.6 6.9 8.2

Research Timeline and Milestones

The compound's development reflects cumulative advancements across multiple disciplines:

  • 2005 : Industrial-scale pyrrolidine synthesis established using 1,4-butanediol/ammonia catalysis.
  • 2014 : Hamad and Abed developed maleimide derivatization techniques enabling pyridine substitutions.
  • 2025 : Landmark study demonstrated 3-(pyridin-3-ylmethyl) derivative's multitarget anti-inflammatory activity with acute toxicity LD~50~ >1000 mg/kg.
  • 2025-Present : Computational models predict >200 potential derivatives with enhanced blood-brain barrier penetration.

Current research focuses on:

  • Hybrid molecules combining pyrrolidine-2,5-dione with indole moieties for CNS applications
  • Photocatalytic synthesis methods reducing reaction times from hours to minutes
  • Biocatalytic approaches using engineered amidases for enantioselective production

Properties

IUPAC Name

3-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9-5-8(10(14)12-9)4-7-2-1-3-11-6-7/h1-3,6,8H,4-5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMCEDJRZVAAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione typically involves the reaction of pyridine derivatives with pyrrolidine-2,5-dione under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine-2,5-dione, followed by the addition of a pyridin-3-ylmethyl halide to form the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dione functionality to diols.

    Substitution: The pyridin-3-ylmethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce diols.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity
The compound has been identified as a potential anticancer agent. Its structure allows it to interact with biological targets involved in cancer progression. Studies have shown that derivatives of pyrrolidine-2,5-dione exhibit significant cytotoxic effects against various cancer cell lines, indicating their potential as novel chemotherapeutic agents .

Mechanism of Action
Research indicates that the compound may inhibit key enzymes involved in tumor growth and metastasis. For instance, it has been noted to act as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in immune regulation and cancer progression . By inhibiting IDO1, the compound can potentially enhance anti-tumor immunity.

Antimicrobial Properties

Bacterial Inhibition
The compound exhibits antibacterial properties, particularly against multidrug-resistant strains. Its derivatives have been shown to inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . This mechanism presents a promising avenue for developing new antibiotics.

Antifungal and Antiparasitic Activities
In addition to antibacterial effects, pyrrolidine derivatives have demonstrated antifungal and antiparasitic activities. Studies suggest that these compounds could serve as effective treatments against various fungal infections and parasitic diseases .

Neurological Applications

Antidepressant Potential
Recent studies have explored the antidepressant effects of pyrrolidine derivatives. Compounds have shown high affinity for serotonin receptors, indicating their potential as multi-target antidepressants. In vivo tests using the forced swim test model revealed promising results for selected derivatives .

Anticonvulsant Effects
The compound's derivatives have also been evaluated for anticonvulsant activity. Certain analogs exhibited significant efficacy in preventing seizures in animal models, suggesting their potential use in treating epilepsy .

Table of Biological Activities

Application AreaActivity TypeFindings/Examples
Cancer TreatmentAnticancerInhibits tumor growth via IDO1 inhibition
Infectious DiseasesAntibacterialEffective against multidrug-resistant bacteria
AntifungalExhibits antifungal properties against various strains
AntiparasiticPotential treatments for parasitic infections
NeurologyAntidepressantHigh affinity for serotonin receptors
AnticonvulsantPrevents seizures in animal models

Case Studies

Case Study 1: Anticancer Efficacy
A study involving the synthesis of various 3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione derivatives demonstrated their efficacy against human cancer cell lines. The results indicated that certain modifications to the pyrrolidine structure enhanced cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study 2: Antibiotic Development
Another research effort focused on the antibacterial properties of pyrrolidine derivatives revealed their effectiveness against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antibacterial potency and suggested further development for clinical applications .

Mechanism of Action

The mechanism of action of 3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and pyridin-3-ylmethyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of 3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione can be contextualized by comparing it to key analogs (Table 1).

Table 1: Comparative Analysis of Pyrrolidine-2,5-dione Derivatives

Compound Name/ID Substituent Biological Activity Key Data Reference (Evidence ID)
Compound 31 3-(1H-Indol-3-yl) Dual SERT/5-HT1A agonist 5-HT1A Ki = 3.2 nM
Compound 4 3-(3-Methylthiophen-2-yl) Anticonvulsant (MES test) ED50 = 62.14 mg/kg
Compound 164 N-[(4-Phenylpiperazin-1-yl)methyl] Anticonvulsant (MES test) ED50 = 16.13 mg/kg
1-Cyclohexyl-3-[...] (Compound 3) Cyclohexyl, aminophenyl ethyl Aromatase/P450 inhibitor IC50 = 23.8 µM (AR)
Target Compound 3-[(Pyridin-3-yl)methyl] Inferred CNS/Enzyme modulation Predicted moderate activity N/A

Structural and Functional Insights

Substituent Effects on Receptor Affinity

  • Indole Derivatives (e.g., Compound 31) : The 3-(1H-indol-3-yl) group confers high 5-HT1A receptor affinity (Ki = 3.2 nM), comparable to serotonin (Ki = 2.1 nM), likely due to π-π stacking and hydrogen bonding with the receptor’s hydrophobic pocket .
  • Pyridin-3-ylmethyl Substituent : The pyridine ring may enhance solubility and CNS penetration compared to indole, while its lone electron pair could facilitate interactions with polar residues in target proteins. However, the absence of a bulky aromatic system might reduce 5-HT1A affinity relative to indole derivatives .

Anticonvulsant Activity Thiophene Derivatives (e.g., Compound 4): 3-(3-Methylthiophen-2-yl) substitution correlates with balanced inhibition of voltage-gated sodium/calcium channels, yielding ED50 values superior to valproic acid in MES tests . Piperazine-Linked Derivatives (e.g., Compound 164): A methylene-linked piperazine group drastically improves potency (ED50 = 16.13 mg/kg), likely due to enhanced bioavailability and target engagement . Pyridin-3-ylmethyl Substituent: The pyridine moiety’s electron-withdrawing nature may stabilize interactions with ion channels, though its shorter linker length (methyl vs.

Enzyme Inhibition Aminophenyl Ethyl Derivatives (e.g., Compound 3): Bulky substituents like cyclohexyl and aminophenyl ethyl enable potent aromatase inhibition (IC50 = 23.8 µM), rivaling aminoglutethimide . Pyridin-3-ylmethyl Substituent: The pyridine ring’s compact structure may favor selective inhibition of smaller enzymatic active sites, though direct evidence is lacking.

Pharmacokinetic and Toxicity Considerations

  • Bioavailability: Thiophene and indole derivatives exhibit moderate-to-high bioavailability, attributed to their lipophilic nature .
  • Neurotoxicity : Piperazine-linked derivatives show reduced neurotoxicity compared to valproate, a trend possibly extendable to the target compound due to its simpler substituent .

Biological Activity

3-[(Pyridin-3-yl)methyl]pyrrolidine-2,5-dione, a derivative of the pyrrolidine family, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, particularly as an antibacterial and anticancer agent. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O2C_{11}H_{12}N_2O_2. The presence of a pyrrolidine core and a pyridine substituent contributes to its unique pharmacological properties.

Research indicates that pyrrolidine derivatives can interact with multiple biological targets, influencing various biochemical pathways. The mechanism of action includes:

  • Enzyme Inhibition : Compounds in this class have shown the ability to inhibit key enzymes involved in metabolic pathways. For instance, they can act as inhibitors of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
  • Antibacterial Activity : Specifically, studies have identified these compounds as potential inhibitors of Penicillin-binding protein 3 (PBP3), a target in multidrug-resistant strains of Pseudomonas aeruginosa. The binding affinity and inhibition efficacy suggest that these compounds may serve as new scaffolds for antibiotic development .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antibacterial Activity :
    • In vitro studies have demonstrated that this compound exhibits significant antibacterial effects against various strains, including Pseudomonas aeruginosa.
    • The compound's ability to inhibit PBP3 has been linked to its structural features, such as the presence of hydroxyl and heteroaryl groups .
  • Anticancer Properties :
    • Research has shown that derivatives of pyrrolidine-2,5-dione can inhibit CDK2 with IC50 values in the nanomolar range, indicating strong potential for cancer therapeutics .
  • Antioxidant Effects :
    • Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
  • Neuropharmacological Effects :
    • Certain studies have explored the antidepressant-like effects of related compounds through interactions with serotonin receptors (5-HT1A), showcasing their potential in treating mood disorders .

Case Studies and Research Findings

Several significant studies have highlighted the biological activity of pyrrolidine derivatives:

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AntibacterialInhibition of PBP3
AnticancerCDK2 inhibition
AntioxidantFree radical scavenging
AntidepressantInteraction with serotonin receptors

Study Highlights

  • Inhibition of PBP3 : A study screening a library of compounds identified several pyrrolidine derivatives that inhibited PBP3 by over 60% at concentrations as low as 100 µM. This highlights their potential for developing novel antibiotics targeting resistant bacterial strains .
  • CDK2 Inhibition : A series of synthesized pyrrolidine derivatives were evaluated for their inhibitory activity against CDK2. Compounds demonstrated significant inhibition with IC50 values suggesting strong therapeutic potential for cancer treatment.
  • Neuropharmacological Evaluation : The evaluation of multi-targeted ligands indicated promising antidepressant-like activity through modulation of serotonin receptors, suggesting further exploration into psychiatric applications .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione?

The synthesis typically involves coupling pyridine derivatives with pyrrolidine-2,5-dione precursors. For example:

  • Stepwise alkylation : Reacting pyridin-3-ylmethyl halides with pyrrolidine-2,5-dione under basic conditions (e.g., NaH in THF) to form the C–N bond .
  • Multicomponent reactions : Using catalysts like Pd(PPh₃)₄ or Fe₂O₃@SiO₂/In₂O₃ for coupling pyridine boronic acids with pyrrolidine intermediates under reflux (105°C in toluene/EtOH) .
  • Cyclization strategies : Hexamine and acetic acid at 120°C may facilitate ring closure for pyrrolidine-dione formation .

Q. How is the structural identity of this compound confirmed experimentally?

Key analytical methods include:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., pyridinylmethyl group at C3 of pyrrolidine-dione) and assess stereochemistry .
  • ESI-HRMS : For precise molecular weight determination and fragmentation pattern analysis .
  • X-ray crystallography : To resolve crystal packing and confirm bond angles/lengths in solid-state structures, particularly for unexpected reaction products .

Q. What are the critical stability considerations during storage and handling?

  • pH sensitivity : The pyrrolidine-dione core may hydrolyze under strongly acidic/basic conditions. Store in neutral buffers (pH 6–8) at –20°C .
  • Light sensitivity : Pyridine derivatives often degrade under UV light; use amber vials for long-term storage .
  • Thermal stability : Avoid temperatures >80°C to prevent decomposition during reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological approaches include:

  • Substituent variation : Introduce electron-withdrawing/donating groups (e.g., methoxy, halogens) on the pyridine ring to modulate electronic effects and receptor binding .
  • Bioisosteric replacement : Replace the pyridinylmethyl group with benzyl or indole moieties to assess changes in affinity for targets like 5-HT1A receptors .
  • Docking simulations : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with enzymes like GSK-3β or cyclin-dependent kinases .

Q. How can conflicting spectroscopic data be resolved during structural characterization?

  • Comparative analysis : Cross-validate NMR shifts with analogous compounds (e.g., 1-(4-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,5-dione) to identify anomalies .
  • Isotopic labeling : Use ¹⁵N-labeled precursors to clarify ambiguous peaks in crowded aromatic regions .
  • Dynamic NMR : Assess temperature-dependent splitting to confirm rotational barriers in substituents .

Q. What in vitro assays are suitable for evaluating neuroprotective or anticancer activity?

  • MTT assay : Test cytotoxicity in neuronal (SH-SY5Y) or cancer (HeLa) cell lines, comparing IC₅₀ values against controls like cisplatin .
  • Enzyme inhibition : Measure inhibition of kinases (e.g., CDK5, GSK-3β) via fluorescence polarization assays .
  • Reactive oxygen species (ROS) detection : Use DCFH-DA probes to assess antioxidant effects in oxidative stress models .

Q. How can regioselectivity challenges in substitution reactions be addressed?

  • Directing groups : Install temporary protecting groups (e.g., tert-butyldimethylsilyl) on the pyrrolidine ring to guide electrophilic attack to the pyridine moiety .
  • Metal catalysis : Employ Pd-catalyzed C–H activation for selective functionalization of the pyridine ring at C2 or C4 positions .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution at sterically hindered sites .

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